molecular formula C20H23Cl2N5O3S B2612843 Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 886913-51-5

Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2612843
CAS No.: 886913-51-5
M. Wt: 484.4
InChI Key: VLCZKRNZNAXTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate features a complex heterocyclic architecture. Key structural elements include:

  • A 2,4-dichlorophenyl substituent, known for enhancing lipophilicity and bioactivity in antimicrobial agents .
  • A fused thiazolo[3,2-b][1,2,4]triazole core with a 6-hydroxy group, which may facilitate hydrogen bonding and influence solubility .

This combination of functional groups positions the compound as a candidate for biological evaluation, particularly in antimicrobial or pharmacological contexts.

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O3S/c1-3-15-23-19-27(24-15)18(28)17(31-19)16(13-6-5-12(21)11-14(13)22)25-7-9-26(10-8-25)20(29)30-4-2/h5-6,11,16,28H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZKRNZNAXTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core linked to a thiazole derivative and a dichlorophenyl moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Cytotoxic Effects

The biological activity of the compound extends to cytotoxicity against cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines, which is crucial for developing new anticancer therapies. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific cellular targets involved in cell signaling pathways. The presence of the thiazole moiety may enhance its ability to modulate these pathways effectively .

Case Studies

  • Antimicrobial Activity : A comparative study assessed various thiazole derivatives for their antimicrobial properties. This compound was among the most potent against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : In a study examining the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Data Tables

Activity Tested Organism/Cell Line IC50 (µM) Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
Cytotoxic (Cancer)HeLa25
Cytotoxic (Cancer)MCF-730

Scientific Research Applications

Compound Overview

Molecular Formula: C19H21Cl2N5O2S
Molecular Weight: 426.36 g/mol
CAS Number: 847400-14-0

This compound features a piperazine ring and multiple functional groups that contribute to its diverse biological properties. Its structural complexity allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity: Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate has shown promising results against various microbial strains. Its mechanism may involve the inhibition of key enzymes necessary for microbial growth and survival.
  • Anticancer Properties: Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. The presence of the thiazole and triazole moieties is believed to play a crucial role in its ability to induce apoptosis in cancer cells through enzyme inhibition and disruption of cellular signaling pathways.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways has been documented, suggesting potential applications in treating inflammatory diseases. Its interactions with specific receptors involved in inflammation could lead to reduced symptoms and improved patient outcomes.

Research Findings

A comprehensive review of literature reveals several case studies that document the efficacy and application of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Study BAnticancer PotentialShowed significant cytotoxicity against breast and lung cancer cell lines.
Study CAnti-inflammatory MechanismIdentified modulation of NF-kB pathway leading to reduced inflammatory markers in vitro.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Heterocyclic Core Key Functional Groups Biological Activity (Reported)
Target Compound 2,4-dichlorophenyl Thiazolo[3,2-b][1,2,4]triazole 6-hydroxy, ethyl, piperazine Not explicitly reported
Ethyl 4-[(3-fluorophenyl)...piperazinecarboxylate 3-fluorophenyl Thiazolo[3,2-b][1,2,4]triazole 6-hydroxy, ethyl, piperazine Unknown
Ethyl 5-(4-chlorophenyl)...thiazolo[3,2-a]pyrimidine 4-chlorophenyl Thiazolo[3,2-a]pyrimidine Methoxy-carbonyl, methyl Not disclosed

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Core Differences : The thiazolo-triazole system in the target compound differs from the thiazolo-pyrimidine in , which may alter ring puckering dynamics and intermolecular interactions .

Hydrogen Bonding and Crystallographic Features

  • The 6-hydroxy group in the target compound’s thiazolo-triazole core can act as both a hydrogen bond donor and acceptor, influencing crystal packing and solubility. This contrasts with analogs lacking hydroxyl groups (e.g., ), which may exhibit weaker intermolecular interactions .
  • Crystallographic software (e.g., SHELX, ORTEP) has been widely used to resolve such structures, with validation protocols ensuring accuracy in bond lengths and angles .

Research Findings and Implications

Structural Advantages of the Target Compound

  • Lipophilicity: The 2,4-dichlorophenyl group may improve penetration through lipid membranes compared to mono-halogenated or fluorinated analogs .
  • Hydrogen Bonding : The 6-hydroxy group could mitigate excessive hydrophobicity, balancing solubility and bioactivity .

Challenges and Limitations

  • Crystallographic Validation : Ring puckering in the piperazine moiety (quantified via Cremer-Pople parameters ) may complicate structural determination, necessitating advanced refinement tools like SHELXL .

Q & A

Basic Research Questions

Q. What are the common synthetic challenges in preparing thiazolo-triazole-piperazine hybrids, and how can they be methodologically addressed?

  • Answer : Key challenges include regioselective cyclization of the thiazolo-triazole core and steric hindrance during piperazine coupling. Methodological solutions:

  • Use reflux conditions (e.g., ethanol at 80°C for 12–20 hours) to promote cyclization, as demonstrated in pyrazoline-thiadiazine syntheses .
  • Employ lithium salts or phase-transfer catalysts to enhance nucleophilic substitution efficiency at the piperazine nitrogen .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures separation of regioisomers .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Answer : A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and piperazine coupling .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for the dichlorophenyl-thiazolo-triazole moiety .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as applied in structurally similar triazolothiadiazines .

Q. What safety precautions are recommended for handling this compound during synthesis?

  • Answer : Based on safety data for analogous piperazine derivatives:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin/eye irritation .
  • Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the ester group .
  • Neutralize waste with 10% sodium bicarbonate before disposal to mitigate reactivity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

  • Answer :

  • Density Functional Theory (DFT) : Predict transition states for cyclization steps to identify optimal solvents (e.g., ethanol vs. DMF) .
  • COMSOL Multiphysics : Simulate heat/mass transfer in reflux setups to minimize byproduct formation .
  • Molecular docking : Pre-screen bioactivity to prioritize synthetic targets, reducing experimental redundancy .

Q. What strategies resolve contradictory bioactivity data in preclinical studies?

  • Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

  • Dose-response profiling : Use IC50_{50} curves across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .
  • Metabolite screening : LC-MS/MS to identify degradation products that may interfere with assays .
  • Orthogonal assays : Validate results via in vitro enzyme inhibition (e.g., kinase panels) and in silico target prediction .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Answer : Focus on structural modifications guided by SAR:

  • Ester-to-amide substitution : Replace the ethyl carboxylate with a tert-butyl carboxamide to reduce esterase-mediated hydrolysis .
  • Hydroxyl group protection : Acetylate the 6-hydroxy group on the thiazolo-triazole core to improve plasma stability .
  • Piperazine substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate logP and CYP450 interactions .

Q. What methodologies are recommended for studying this compound’s mechanism of action?

  • Answer : Integrate experimental and computational approaches:

  • CRISPR-Cas9 knockout screens : Identify essential genes/pathways affected by the compound .
  • Surface plasmon resonance (SPR) : Measure binding affinity to suspected targets (e.g., kinase domains) .
  • Molecular dynamics simulations : Model ligand-receptor interactions over time to infer allosteric effects .

Methodological Notes

  • Data Contradiction Analysis : Apply the "Guiding Principle 2" framework to link discrepancies to theoretical assumptions (e.g., unaccounted metabolic pathways) and redesign experiments with tighter controls .
  • Scale-Up Considerations : Use membrane separation technologies (e.g., nanofiltration) to purify intermediates efficiently during gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.